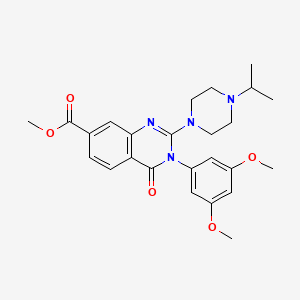
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides an overview of its synthesis, biological evaluations, and relevant findings from recent studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for various pharmacological activities. Its structure includes:
- A quinazoline core which is often associated with kinase inhibition.
- Methoxy groups at the 3 and 5 positions on the phenyl ring, which can enhance lipophilicity and biological activity.
- An isopropylpiperazine moiety , contributing to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the quinazoline scaffold through cyclization reactions.
- Introduction of substituents via nucleophilic substitutions or coupling reactions.
- Final derivatization to achieve the desired methyl ester form.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including:
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound exhibited notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, in one study, derivatives of quinazoline showed IC50 values ranging from 22.76 μM to 45.41 μM against A2780 and HepG2 cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Quinazolines are known for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
- Case Study on MCF7 Cells : A derivative closely related to the compound was tested on MCF7 cells and demonstrated significant cytotoxicity with an IC50 value of approximately 30 μM . The study concluded that modifications on the quinazoline core can enhance biological activity.
- In Vivo Studies : Further investigations into animal models have shown promising results in tumor reduction when administered at specific dosages, suggesting potential for therapeutic applications .
属性
IUPAC Name |
methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(4-propan-2-ylpiperazin-1-yl)quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-16(2)27-8-10-28(11-9-27)25-26-22-12-17(24(31)34-5)6-7-21(22)23(30)29(25)18-13-19(32-3)15-20(14-18)33-4/h6-7,12-16H,8-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYFRNTDCWPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














